molecular formula C23H27N3OS B2809271 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 303791-36-8

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2809271
CAS No.: 303791-36-8
M. Wt: 393.55
InChI Key: ROTGKBMPGHYCGH-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with tert-butyl groups and a phenyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a phenylhydrazine derivative, with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.

    Introduction of the Benzamide Moiety: The thiadiazole intermediate is then reacted with 3,5-di-tert-butylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the benzamide moiety can facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of the thiadiazole ring.

    3,5-di-tert-butylcatechol: Contains a catechol moiety instead of the benzamide and thiadiazole groups.

    3,5-di-tert-butyl-2-hydroxybenzaldehyde: Features a hydroxyl group and an aldehyde group.

Uniqueness

3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,5-ditert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)19(27)24-21-25-20(28-26-21)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGKBMPGHYCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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